azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
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Overview
Description
Azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a chromenyl group, multiple hydroxyl groups, and an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate involves several steps. The key steps include the formation of the chromenyl group, the introduction of hydroxyl groups, and the attachment of the acetamido group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenyl group can be reduced to form dihydro derivatives.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.
Scientific Research Applications
Azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its neuroprotective and anti-inflammatory effects.
Uniqueness
Azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is unique due to its specific structural features, such as the presence of the acetamido group and the chromenyl group. These features contribute to its distinct reactivity and biological activities, setting it apart from other flavonoids.
Biological Activity
Azanium, with the IUPAC name (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate , is a complex organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by multiple functional groups including:
- Acetamido group : Contributes to its biological activity.
- Hydroxy groups : Implicated in interactions with biological macromolecules.
- Oxy groups : Enhance solubility and bioavailability.
Biological Activity Overview
Azanium exhibits a range of biological activities that can be categorized as follows:
1. Antioxidant Activity
Research indicates that azanium may possess significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that azanium could scavenge free radicals effectively, which is vital for preventing cellular damage and diseases associated with oxidative stress .
2. Antimicrobial Properties
Azanium has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Azanium has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity was highlighted in a case study where azanium administration led to decreased inflammation markers in animal models .
The biological activity of azanium can be attributed to several mechanisms:
- Enzyme Inhibition : Azanium may inhibit specific enzymes involved in oxidative stress and inflammation.
- Cell Signaling Modulation : It can affect signaling pathways related to cell survival and apoptosis.
- Membrane Interaction : The compound's structure allows it to integrate into cellular membranes, altering their properties and functions.
Case Study 1: Antioxidant Activity
In a controlled study involving human cell lines, azanium was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This resulted in reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating protective effects against oxidative damage .
Case Study 2: Antimicrobial Efficacy
A clinical trial tested azanium's effectiveness against Staphylococcus aureus infections. Patients treated with azanium showed a significant reduction in bacterial load compared to the control group. The study concluded that azanium could be a viable alternative for treating resistant bacterial infections .
Data Tables
Properties
Molecular Formula |
C21H28N2O11 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C21H25NO11.H3N/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);1H3/t13-,14+,17+,18+,19+,21+;/m0./s1 |
InChI Key |
JABMXFCECUDLJX-NLSRWXBQSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[NH4+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
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